molecular formula C19H20ClN3O4 B2475640 1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891115-68-7

1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2475640
CAS No.: 891115-68-7
M. Wt: 389.84
InChI Key: RTTICOMRNAZMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This high-purity synthetic organic compound, 1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891115-68-7), is a chemically sophisticated urea derivative designed for advanced research applications. Its molecular structure, featuring a urea core substituted with a 3-chlorophenyl group and a 5-oxopyrrolidin-3-yl moiety bearing a 3,4-dimethoxyphenyl group, suggests significant potential in medicinal chemistry as a versatile intermediate or scaffold for developing biologically active molecules . The electron-donating methoxy groups and electrophilic carbonyl group are designed to enhance binding interactions with target proteins, while the chlorophenyl and dimethoxyphenyl components contribute to the compound's lipophilicity and metabolic stability . Compounds with this hybrid alkyl-aryl-urea core are of high interest in neuroscience research, particularly as allosteric modulators of G protein-coupled receptors (GPCRs) . Structurally related urea analogs have been investigated as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor (CB1) . These CB1 NAMs have shown promise in preclinical research for attenuating the reinstatement of cocaine-seeking behavior, highlighting their potential in addiction research . Furthermore, diarylurea-based structures are being explored for drug repositioning in other areas, including antimicrobial and antiviral applications, making them versatile tools for multitarget therapeutic strategies . The well-defined heterocyclic framework of this compound offers researchers ample opportunities for structural modifications to optimize potency, selectivity, and other desired drug-like properties . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-16-7-6-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-4-12(20)8-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTICOMRNAZMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article presents a comprehensive review of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H18ClN3O3\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3

This compound features a urea linkage and a pyrrolidine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival, particularly those associated with the MAPK/ERK signaling pathway.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : It exhibits antioxidant properties that may protect normal cells from oxidative stress during chemotherapy.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

Cell LineIC50 (µM)Reference
A549 (Lung)5.2
HCT116 (Colon)4.8
PC-3 (Prostate)6.0

These values indicate a promising profile for further development as an anticancer agent.

Case Studies

  • Study on Antiproliferative Effects : In a study conducted on A549 and HCT116 cell lines, treatment with the compound resulted in significant inhibition of cell growth compared to control groups, suggesting its potential as a therapeutic agent in lung and colon cancers .
  • Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound leads to increased sub-G1 phase populations in treated cells, indicative of apoptosis .

Safety and Toxicity Profile

While the compound shows promising anticancer activity, its safety profile is crucial for clinical application. Preliminary studies suggest low toxicity in normal human liver cells (HL7702), with a selectivity index indicating favorable therapeutic windows .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues from Published Literature

Key analogues include 1-(4-cyanophenyl)-3-arylurea derivatives synthesized in a 2013 study (Table 1) . These compounds share a urea backbone but differ in substituents on the phenyl rings.

Key Differences and Implications

  • The 3,4-dimethoxyphenyl group may improve solubility via hydrogen bonding, whereas the cyano group in 6f–6h could increase metabolic stability.
  • Electronic Properties: The chloro and methoxy groups create a balanced electronic profile, contrasting with the strongly electron-withdrawing cyano (6f–6h) or trifluoromethoxy (6h) groups. This may modulate interactions with biological targets like enzyme active sites.
  • Synthetic Accessibility: The target compound’s multi-step synthesis (involving pyrrolidinone formation) likely results in lower yields compared to the straightforward urea couplings reported for 6f–6h (yields >80%) .

Pharmacological Considerations

For example:

  • The dichloro substitution in 6g may enhance hydrophobic interactions but reduce solubility.
  • The trifluoromethoxy group in 6h could improve metabolic resistance but increase molecular weight.
  • The target’s pyrrolidinone ring might confer improved bioavailability compared to 6f–6h, which lack cyclic constraints.

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